molecular formula C15H13ClO2 B6403270 2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid CAS No. 1261928-85-1

2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid

Cat. No.: B6403270
CAS No.: 1261928-85-1
M. Wt: 260.71 g/mol
InChI Key: DSIFZBNMZMXYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a 3-chloro-4-methylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylaniline and 5-methylbenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere of nitrogen or argon. The reaction mixture is heated to a temperature range of 100-150°C.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of 2-(3-chloro-4-methylphenyl)-5-methylbenzaldehyde.

    Reduction: Formation of 2-(3-chloro-4-methylphenyl)-5-methylbenzyl alcohol.

    Substitution: Formation of 2-(3-hydroxy-4-methylphenyl)-5-methylbenzoic acid.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

  • 2-(3-Chloro-4-methylphenyl)-5-methylbenzaldehyde
  • 2-(3-Chloro-4-methylphenyl)-5-methylbenzyl alcohol
  • 2-(3-Hydroxy-4-methylphenyl)-5-methylbenzoic acid

Comparison:

  • 2-(3-Chloro-4-methylphenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
  • 2-(3-Chloro-4-methylphenyl)-5-methylbenzaldehyde differs by having an aldehyde group instead of a carboxylic acid group, affecting its reactivity and potential applications.
  • 2-(3-Chloro-4-methylphenyl)-5-methylbenzyl alcohol has a hydroxyl group, making it more suitable for reactions involving alcohols.
  • 2-(3-Hydroxy-4-methylphenyl)-5-methylbenzoic acid has a hydroxyl group in place of the chlorine atom, which can influence its solubility and reactivity.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-3-6-12(13(7-9)15(17)18)11-5-4-10(2)14(16)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIFZBNMZMXYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690291
Record name 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-85-1
Record name 3'-Chloro-4,4'-dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.